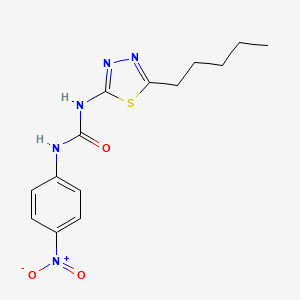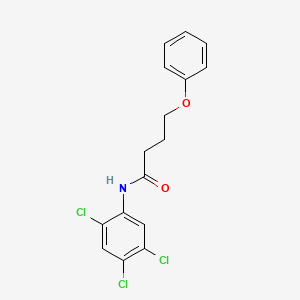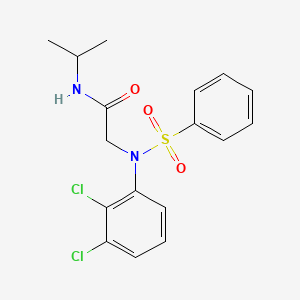![molecular formula C20H18O7 B5230520 methyl 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5230520.png)
methyl 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate is a chemical compound with a complex structure. It is a synthetic derivative of coumarin and is widely used in scientific research. This compound has numerous applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of methyl 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate is complex and depends on the specific application. In the case of metal ion detection, the compound binds to the metal ion, resulting in a change in fluorescence intensity. In the case of photodynamic therapy, the compound is activated by light, leading to the generation of reactive oxygen species that can damage cancer cells.
Biochemical and Physiological Effects:
Methyl 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate has been shown to have various biochemical and physiological effects. For example, it has been shown to have antioxidant activity and to inhibit the growth of cancer cells. Additionally, it has been shown to have anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of methyl 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate is its versatility. It can be used in a wide range of applications, from metal ion detection to photodynamic therapy. Additionally, it is relatively easy to synthesize and has a high purity when recrystallized. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in some applications.
Direcciones Futuras
There are numerous future directions for research on methyl 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate. One area of research could focus on the development of new coumarin derivatives with improved biological activity. Another area of research could focus on the use of this compound in the development of new diagnostic and therapeutic agents for cancer and other diseases. Additionally, future research could focus on the optimization of the synthesis method to increase the yield and purity of the product.
Métodos De Síntesis
The synthesis of methyl 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate involves the reaction of 7-hydroxy-4-chromone with 4-methoxyphenol in the presence of a base, followed by esterification with methyl 2-bromo-2-methylpropanoate. The yield of the product is around 50%, and the purity can be increased by recrystallization.
Aplicaciones Científicas De Investigación
Methyl 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate has numerous applications in scientific research. It is used as a fluorescent probe for the detection of metal ions, such as copper and zinc. It is also used as a photosensitizer for photodynamic therapy, a technique used to treat cancer and other diseases. Additionally, this compound is used as a starting material for the synthesis of various coumarin derivatives with potential biological activity.
Propiedades
IUPAC Name |
methyl 2-[3-(4-methoxyphenoxy)-4-oxochromen-7-yl]oxypropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O7/c1-12(20(22)24-3)26-15-8-9-16-17(10-15)25-11-18(19(16)21)27-14-6-4-13(23-2)5-7-14/h4-12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKXCAQNPPFKAOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![dimethyl 5-[(2-chloro-5-nitrobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5230447.png)

![4,4,5,5,5-pentafluoropentyl 4-[(4-iodophenyl)amino]-4-oxobutanoate](/img/structure/B5230471.png)
![2-{[4-(benzylamino)-6-chloro-1,3,5-triazin-2-yl]amino}-2-methyl-1-propanol](/img/structure/B5230473.png)

![1-[2-(2-chlorophenyl)-1H-benzimidazol-1-yl]-3-(diethylamino)-2-propanol](/img/structure/B5230489.png)
![1,1'-[1,6-hexanediylbis(oxy)]bis(4-methylbenzene)](/img/structure/B5230491.png)
![ethyl 4-(5-{[1-(3,5-dimethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoate](/img/structure/B5230495.png)

![N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride](/img/structure/B5230527.png)
![3-{[(3-methylphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5230532.png)
![4-{[(2-methylphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid](/img/structure/B5230537.png)
